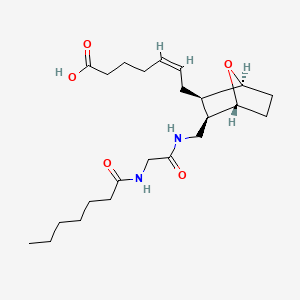

3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SQ-30741 是一种小分子药物,以其作为血栓烷 A2 受体拮抗剂的作用而闻名。它最初由百时美施贵宝公司开发。并已被研究用于其在心血管疾病,特别是心肌缺血中的潜在治疗应用 .

准备方法

SQ-30741 的合成涉及几个关键步骤:

狄尔斯-阿尔德反应: 马来酸酐与呋喃反应生成环氧四氢邻苯二甲酸酐。

还原: 使用氢气在碳载钯上还原环氧四氢邻苯二甲酸酐,得到环氧六氢邻苯二甲酸酐。

进一步还原: 使用硼氢化钠将环氧六氢邻苯二甲酸酐还原为环氧六氢邻苯二甲酸内酯。

内半缩醛形成: 环氧六氢邻苯二甲酸内酯用二异丁基氢化铝进行第三次还原,形成内半缩醛。

异构体拆分: 使用薄荷醇拆分内半缩醛的外消旋混合物。

缩合和酯化: 将适当的异构体用三苯基膦溴化物和叔戊醇钾处理,然后与 4-羧基丁基三苯基膦溴化物缩合,并用 Amberlist-15/甲醇酯化,得到顺式-5-庚烯酸甲酯。

氧化和还原缩合: 用吡啶盐酸铬在二氯甲烷中氧化伯醇基团形成醛,然后用氰基硼氢化钠将醛与 4-苯基半碳酰肼还原缩合,并用氢氧化锂水解,得到目标半碳酰肼.

化学反应分析

SQ-30741 经历各种化学反应,包括:

氧化: 伯醇基团可以用吡啶盐酸铬在二氯甲烷中氧化。

还原: 硼氢化钠和二异丁基氢化铝在合成过程中被用于多个还原步骤。

缩合: 该化合物与三苯基膦溴化物和 4-羧基丁基三苯基膦溴化物发生缩合反应。

酯化: 用 Amberlist-15/甲醇酯化是其合成中的一个关键步骤。

还原缩合: 氰基硼氢化钠用于与 4-苯基半碳酰肼还原缩合.

科学研究应用

Structure and Composition

The compound has the following chemical characteristics:

- Chemical Formula : C23H38N2O5

- Average Molecular Weight : 422.566 g/mol

- IUPAC Name : 7-{3-[(2-heptanamidoacetamido)methyl]-7-oxabicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid

- SMILES Notation : CCCCCCC(=O)NCC(=O)NCC1C2CCC(O2)C1CC=CCCCC(O)=O

This compound belongs to the class of medium-chain fatty acids, which are characterized by an aliphatic tail containing between 4 and 12 carbon atoms .

Biochemical Studies

The unique structure of 3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid allows it to interact with biological systems in innovative ways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Drug Development

Given its structural complexity, this compound could serve as a lead structure for the development of new pharmaceuticals:

- Anticancer Properties : Research indicates that compounds with similar bicyclic structures have shown promise in anticancer activity. This compound's unique functional groups may enhance its efficacy against certain cancer types.

Metabolic Profiling

As a metabolite, this compound can be utilized in metabolic profiling studies:

| Parameter | Value |

|---|---|

| Detection Method | LC-MS |

| Biological Sample | Serum |

| Concentration Range | Variable |

This profiling can provide insights into metabolic pathways and help identify biomarkers for diseases .

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with specific enzymes revealed that it could inhibit the activity of a key enzyme involved in lipid metabolism. This inhibition was quantified using enzyme assays, demonstrating a dose-dependent response.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound exhibited cytotoxic effects at concentrations above 10 µM, suggesting its potential as an anticancer agent. Further investigations are underway to elucidate the mechanism of action.

作用机制

SQ-30741 通过拮抗血栓烷 A2 受体发挥其作用。该受体参与血小板聚集和血管收缩。通过阻断该受体,SQ-30741 阻止血栓烷 A2 的结合,从而抑制血小板聚集并减少血管收缩。该机制在预防心肌缺血和其他心血管疾病方面特别有效 .

相似化合物的比较

SQ-30741 在特异性拮抗血栓烷 A2 受体方面是独特的。类似的化合物包括:

U-46619: 血栓烷 A2 的合成类似物,用于研究血栓烷受体功能.

BM 13.505: 另一种血栓烷受体拮抗剂,其心脏保护作用已得到研究.

SQ 29,548: 一种与 SQ-30741 类似的血栓烷受体拮抗剂,用于心肌梗塞的研究.

这些化合物具有相似的作用机制,但其具体应用和功效特征有所不同。

生物活性

3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid is a complex organic compound with the molecular formula C23H38N2O5. This compound features a unique bicyclic structure characteristic of the bicyclo(2.2.1)heptane framework, combined with a medium-chain fatty acid moiety and multiple functional groups, including amine and ketone groups. Its intricate structure suggests significant potential for biological activity and applications in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to its various functional groups:

- Amine Groups : These can participate in nucleophilic substitutions, potentially interacting with enzymes or receptors.

- Ketone Groups : These may undergo reductions or condensation reactions, influencing metabolic pathways.

- Heptenoic Acid Segment : This allows for reactions typical of unsaturated fatty acids, such as addition reactions with electrophiles.

Preliminary Findings

Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Potential effectiveness against a range of pathogens.

- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound.

- Cytotoxicity Studies : Analogous compounds have shown significant cytotoxicity in tissue culture assays, indicating that similar structural motifs may lead to effective cancer therapeutics .

- Biochemical Interactions : Interaction studies involving analogs suggest that these compounds can inhibit specific enzymes, which could be relevant for drug development targeting metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Oxoheptyl) Amino Acid | Bicyclic structure with medium-chain fatty acid | Complex multi-functional groups |

| 5-Heptenoic Acid | Linear chain fatty acid | Simpler structure without bicyclic components |

| Lysophosphatidic Acid | Glycerol backbone with fatty acids | Phosphorylated structure influencing signaling |

The uniqueness of this compound lies in its intricate combination of bicyclic architecture and functional groups that may offer novel therapeutic avenues not present in simpler fatty acids or amino acids .

属性

CAS 编号 |

107332-47-8 |

|---|---|

分子式 |

C23H38N2O5 |

分子量 |

422.6 g/mol |

IUPAC 名称 |

(Z)-7-[(1S,2R,3R,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19+,20-/m1/s1 |

InChI 键 |

OPZODFCEYJMBAM-OXVBEWKXSA-N |

SMILES |

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

手性 SMILES |

CCCCCCC(=O)NCC(=O)NC[C@@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2 |

规范 SMILES |

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

同义词 |

3-((((-oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid SQ 30741 SQ-30741 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。